Chemical Architecture, Physicochemical Profiling, and Biocatalytic Utility of 2-Acetamidopentyl Acetate (CAS 145842-46-2)
Chemical Architecture, Physicochemical Profiling, and Biocatalytic Utility of 2-Acetamidopentyl Acetate (CAS 145842-46-2)
Executive Summary
In the landscape of modern organic synthesis and peptidomimetic drug design, bifunctional aliphatic compounds serve as critical building blocks. 2-Acetamidopentyl acetate (CAS 145842-46-2) is a highly versatile intermediate characterized by its dual functionalization: a primary acetate ester and a secondary acetamide. This structural dichotomy—pairing a highly labile ester with a robust amide—makes it an exceptional substrate for chemoselective transformations and enzymatic kinetic resolution.
This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, and field-proven experimental workflows for manipulating 2-acetamidopentyl acetate. By leveraging biocatalytic protocols, specifically utilizing Candida antarctica Lipase B (CALB), researchers can achieve high enantiomeric excess (ee) necessary for downstream pharmaceutical applications.
Chemical Architecture & Structural Elucidation
The IUPAC nomenclature for this compound is N-[1-[(acetyloxy)methyl]butyl]-acetamide . However, it is more commonly referred to by its functional backbone as 2-acetamidopentyl acetate.
Structural Breakdown
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Carbon Backbone: A five-carbon (pentyl) aliphatic chain provides moderate lipophilicity.
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C1 Position: Functionalized with an acetate ester (–O–CO–CH₃). This primary ester is highly susceptible to nucleophilic attack and enzymatic hydrolysis.
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C2 Position: Functionalized with an acetamide group (–NH–CO–CH₃). The C2 carbon is a chiral center , meaning the molecule exists as a racemic mixture of (R)- and (S)-enantiomers unless stereospecifically synthesized or resolved.
Causality in Reactivity: The proximity of the C2 chiral center to the C1 ester linkage is the fundamental driver for biocatalytic stereodiscrimination. When entering an enzyme's active site, the steric bulk of the propyl chain (C3-C5) forces the molecule into a specific conformation, allowing lipases to selectively hydrolyze one enantiomer over the other[1].
Physicochemical Properties
Understanding the physical properties of 2-acetamidopentyl acetate is critical for solvent selection, extraction protocols, and predicting its behavior in biological assays[2].
| Property | Value | Causality / Significance in Workflow |
| Molecular Formula | C9H17NO3 | Defines the core mass and stoichiometry for reaction equivalents. |
| Molecular Weight | 187.24 g/mol | Critical for calculating precise molar equivalents in biocatalysis. |
| Topological Polar Surface Area | 55.4 Ų | Indicates moderate membrane permeability; relevant for peptidomimetic drug design. |
| Hydrogen Bond Donors | 1 (–NH) | Facilitates orientation and anchoring within the enzyme active site. |
| Hydrogen Bond Acceptors | 3 (C=O, C=O, –O–) | Drives solubility in polar aprotic solvents (e.g., EtOAc, acetone). |
| Rotatable Bonds | 7 | Confers high conformational flexibility, requiring a rigid enzyme pocket for stereoselection. |
Reactivity Profiles & Mechanistic Pathways
The differential stability of the ester and amide bonds allows for orthogonal deprotection strategies.
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Chemoselective Ester Cleavage: Mild basic conditions (e.g., K₂CO₃ in methanol) will rapidly transesterify the C1 acetate, yielding 2-acetamidopentan-1-ol, while leaving the C2 acetamide completely intact.
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Global Deprotection: Harsher conditions, such as refluxing in 6M HCl, are required to cleave the amide bond, ultimately yielding the fully deprotected amino alcohol (2-aminopentan-1-ol).
Chemoselective hydrolysis pathways of 2-acetamidopentyl acetate.
Experimental Methodologies
Protocol 1: Chemoselective Hydrolysis of the Acetate Group
This protocol isolates the alcohol derivative without compromising the amide linkage.
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Step 1: Dissolve 10 mmol of 2-acetamidopentyl acetate in 20 mL of anhydrous methanol.
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Step 2: Add 0.5 equivalents (5 mmol) of anhydrous potassium carbonate (K₂CO₃).
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Step 3: Stir at room temperature (20–25 °C) for 2 hours.
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System Validation: Monitor via TLC (EtOAc:Hexane 1:1). The reaction is self-validating; if the starting material spot disappears and a single, more polar spot appears, chemoselectivity is achieved. If a highly polar, ninhydrin-positive spot appears, the amide has been undesirably cleaved (indicating water contamination driving global hydrolysis).
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Step 4: Quench with saturated NH₄Cl, extract with dichloromethane (3 × 15 mL), dry over Na₂SO₄, and concentrate in vacuo.
Protocol 2: Enzymatic Kinetic Resolution using CALB
To isolate the (R)- and (S)-enantiomers, we utilize [3]. CALB features a Ser-His-Asp catalytic triad within a narrow active site, making it highly stereoselective[1].
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Step 1 (Preparation): Suspend 50 mg of immobilized CALB (Novozym 435) in 10 mL of a biphasic system (Phosphate buffer pH 7.5 / Diisopropyl ether 1:1)[4].
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Step 2 (Initiation): Add 5 mmol of racemic 2-acetamidopentyl acetate.
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Step 3 (Incubation): Incubate the mixture at 40 °C in an orbital shaker at 150 rpm.
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Causality of Choice: 40 °C provides the optimal thermodynamic balance. Higher temperatures increase the reaction rate but risk thermal racemization or non-enzymatic background hydrolysis, which would destroy the enantiomeric ratio (E-value).
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Step 4 (Extraction): Once 50% conversion is reached (typically 6-8 hours, confirmed by Chiral GC), filter out the immobilized enzyme. Extract the aqueous layer with diethyl ether.
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System Validation: Diethyl ether is explicitly chosen for extraction because its low boiling point (34.6 °C) prevents thermal degradation of the product during solvent evaporation, preserving the ee of the thermally sensitive acetate.
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Step 5 (Separation): Separate the unreacted (R)-acetate from the hydrolyzed (S)-alcohol via silica gel flash chromatography.
Workflow for the enzymatic kinetic resolution of 2-acetamidopentyl acetate using CALB.
References
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Application of Lipase B from Candida antarctica in the Pharmaceutical Industry Source: ACS Organic Process Research & Development URL:[Link]
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1TCA: THE SEQUENCE, CRYSTAL STRUCTURE DETERMINATION AND REFINEMENT OF TWO CRYSTAL FORMS OF LIPASE B FROM CANDIDA ANTARCTICA Source: RCSB Protein Data Bank (PDB) URL:[Link]
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Enzymatic Resolution of Bicyclic 1-Heteroarylamines Using Candida antarctica Lipase B Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
